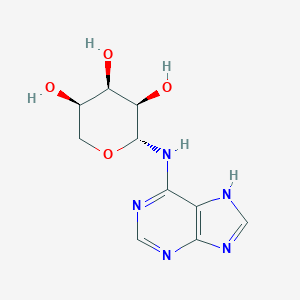

N(6)-Ribosyladenine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

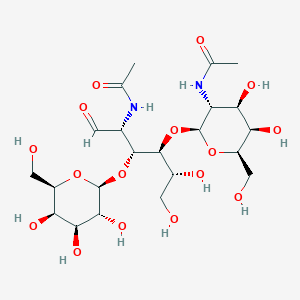

N(6)-Ribosyladenine, also known as N6-methyladenosine (m6A), is a modified nucleotide found in RNA molecules. It is the most abundant internal modification in eukaryotic mRNA, and its presence has been linked to various biological processes, including RNA splicing, stability, and translation. In recent years, there has been growing interest in understanding the synthesis, mechanism of action, and physiological effects of N(6)-Ribosyladenine.

Mecanismo De Acción

The exact mechanism by which m6A modification regulates gene expression is still not fully understood. However, studies have shown that m6A modification can affect mRNA stability, splicing, and translation. For example, m6A modification can promote the degradation of mRNA molecules by recruiting specific RNA-binding proteins. It can also affect splicing by altering the binding of splicing factors to pre-mRNA molecules.

Biochemical and physiological effects:

Studies have shown that m6A modification can have both biochemical and physiological effects. For example, m6A modification has been linked to the regulation of circadian rhythms and the response to stress. It has also been shown to play a role in the regulation of insulin signaling and glucose metabolism.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of studying m6A modification is that it is a relatively abundant modification in mRNA molecules, making it easy to detect using various techniques such as RNA sequencing and immunoprecipitation. However, one limitation is that the exact location of m6A modification within mRNA molecules can vary, making it difficult to study specific effects of the modification.

Direcciones Futuras

There are many potential future directions for research on N(6)-Ribosyladenine. One area of interest is the development of new techniques for detecting and studying m6A modification. Another area of interest is the identification of specific RNA-binding proteins that interact with m6A-modified mRNA molecules. Additionally, researchers are interested in understanding the role of m6A modification in the development of specific diseases, such as cancer and obesity, and developing new therapies based on this knowledge.

In conclusion, N(6)-Ribosyladenine is a modified nucleotide found in RNA molecules that has been linked to various biological processes and diseases. Understanding the synthesis, mechanism of action, and physiological effects of m6A modification could lead to the development of new therapies for these diseases. There are many potential future directions for research on m6A modification, including the development of new techniques for detection and studying specific effects of the modification.

Métodos De Síntesis

The synthesis of N(6)-Ribosyladenine involves the transfer of a methyl group from S-adenosylmethionine (SAM) to the N6 position of adenosine. This reaction is catalyzed by a family of enzymes known as methyltransferases. The most well-studied methyltransferase responsible for m6A modification is METTL3, which is part of a larger complex that includes other proteins such as METTL14 and WTAP.

Aplicaciones Científicas De Investigación

The presence of N(6)-Ribosyladenine in mRNA has been linked to various biological processes, including RNA splicing, stability, and translation. Researchers have also found that m6A modification plays a role in regulating gene expression and is involved in the development of certain diseases, such as cancer and obesity. Understanding the mechanism of action of m6A modification could lead to the development of new therapies for these diseases.

Propiedades

Número CAS |

103960-10-7 |

|---|---|

Nombre del producto |

N(6)-Ribosyladenine |

Fórmula molecular |

C10H13N5O4 |

Peso molecular |

267.24 g/mol |

Nombre IUPAC |

(2R,3R,4R,5R)-2-(7H-purin-6-ylamino)oxane-3,4,5-triol |

InChI |

InChI=1S/C10H13N5O4/c16-4-1-19-10(7(18)6(4)17)15-9-5-8(12-2-11-5)13-3-14-9/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13,14,15)/t4-,6-,7-,10-/m1/s1 |

Clave InChI |

NFFADTLTYRNKIN-KQYNXXCUSA-N |

SMILES isomérico |

C1[C@H]([C@H]([C@H]([C@@H](O1)NC2=NC=NC3=C2NC=N3)O)O)O |

SMILES |

C1C(C(C(C(O1)NC2=NC=NC3=C2NC=N3)O)O)O |

SMILES canónico |

C1C(C(C(C(O1)NC2=NC=NC3=C2NC=N3)O)O)O |

Otros números CAS |

103960-10-7 |

Sinónimos |

N(6)-adenosine N(6)-ribosyladenine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2,5-Dimethyl-1,3-benzodioxol-2-yl)ethoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B9262.png)

![Sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate](/img/structure/B9285.png)